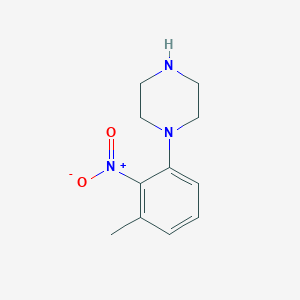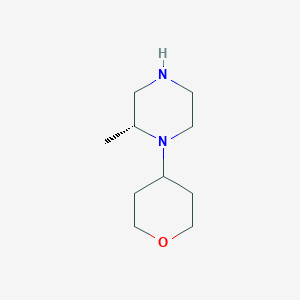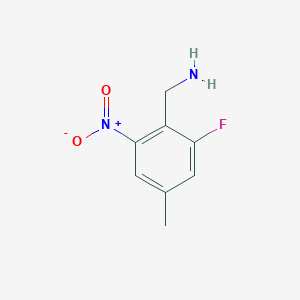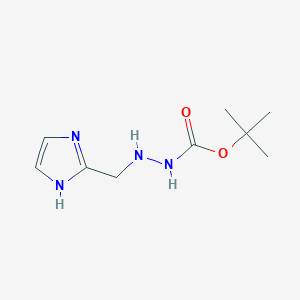
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene is an organic compound with the molecular formula C16H9Cl2F3. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of chlorine, methyl, and trifluoromethyl groups on its phenanthrene backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinones, while substitution reactions can produce various substituted phenanthrenes .
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and trifluoromethyl groups can influence its binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dichloro-9-methylphenanthrene
- 1,3-Dichloro-6-(trifluoromethyl)phenanthrene
- 9-Methyl-6-(trifluoromethyl)phenanthrene
Uniqueness
1,3-Dichloro-9-methyl-6-(trifluoromethyl)phenanthrene is unique due to the specific combination of chlorine, methyl, and trifluoromethyl groups on the phenanthrene backbone. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
94133-66-1 |
|---|---|
Molekularformel |
C16H9Cl2F3 |
Molekulargewicht |
329.1 g/mol |
IUPAC-Name |
1,3-dichloro-9-methyl-6-(trifluoromethyl)phenanthrene |
InChI |
InChI=1S/C16H9Cl2F3/c1-8-4-14-13(6-10(17)7-15(14)18)12-5-9(16(19,20)21)2-3-11(8)12/h2-7H,1H3 |
InChI-Schlüssel |
BDHXSUNSZPJEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(C=C2Cl)Cl)C3=C1C=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[R-(R*,S*)]-alpha-(1-Aminoethyl)-4-fluorobenzenemethanol](/img/structure/B12834620.png)


![3-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B12834637.png)


![Rel-(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B12834654.png)


![2-Amino-1,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12834678.png)

![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)

![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
